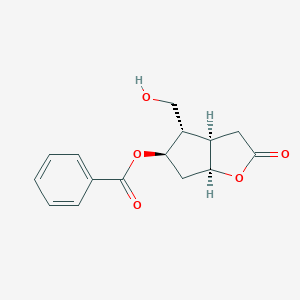

(-)-Corey lactone benzoate

Beschreibung

Historical Context and Significance in Prostaglandin (B15479496) Synthesis

The discovery and subsequent synthesis of prostaglandins (B1171923), a class of lipid compounds with diverse and potent physiological effects, represent a landmark achievement in organic chemistry and medicine. nih.gov The intricate structures of these molecules presented a formidable synthetic challenge, which was elegantly overcome by the pioneering work of E.J. Corey and his research group.

The Corey Procedure and its Milestones

In the late 1960s, E.J. Corey developed a groundbreaking and highly efficient synthetic route to prostaglandins, now famously known as the "Corey procedure". researchgate.netcaltech.edu This strategy hinges on a convergent approach, where the complex prostaglandin molecule is assembled from smaller, less complex fragments. mdpi.comdiva-portal.org At the heart of this strategy lies the key intermediate, the Corey lactone, and its derivatives, such as (-)-Corey lactone benzoate (B1203000). mdpi.comdiva-portal.orgresearchgate.net

The Corey synthesis of prostaglandins was a watershed moment for a number of reasons:

Stereocontrol: It provided a method for the controlled installation of the multiple stereocenters present in the prostaglandin framework. researchgate.netresearchgate.net

Versatility: The strategy was adaptable, allowing for the synthesis of various prostaglandins (PGE₂, PGF₂α, etc.) from a common intermediate. nih.govmdpi.com

Efficiency: It represented a significant improvement in terms of yield and practicality over previous synthetic efforts.

The development of the Corey procedure spurred further research into the synthesis of prostaglandins and their analogues, leading to the discovery of new synthetic methodologies and a deeper understanding of their biological functions. nih.govcaltech.edu

Evolution of Synthetic Strategies for Prostaglandin Analogues

The initial Corey synthesis laid the foundation for the development of numerous second-generation synthetic strategies for prostaglandins and their analogues. univie.ac.atrsc.org These newer methods have focused on improving efficiency, scalability, and stereoselectivity. researchgate.netnih.govnih.gov Key advancements include:

Asymmetric Catalysis: The use of chiral catalysts to introduce stereocenters with high enantioselectivity, often obviating the need for classical resolution of racemic mixtures. acs.org

Chemoenzymatic Approaches: The integration of enzymatic transformations to achieve highly selective reactions under mild conditions, as demonstrated in the synthesis of Latanoprost and Bimatoprost. researchgate.net

Novel Disconnections: The development of new retrosynthetic analyses that allow for more convergent and flexible synthetic routes. univie.ac.at

These evolutionary strategies have not only made the synthesis of known prostaglandins more accessible but have also enabled the preparation of a vast number of structurally diverse analogues with tailored biological activities. univie.ac.atrsc.orgacs.org

Role as a Chiral Building Block in Complex Molecule Construction

Beyond its seminal role in prostaglandin synthesis, (-)-Corey lactone benzoate has emerged as a fundamental chiral building block in the broader context of complex molecule synthesis. researchgate.netnih.govxdbiochems.com Its inherent chirality and densely functionalized structure make it an ideal starting material for the construction of a wide range of natural products and pharmaceutically active compounds. originbiopharma.comontosight.ai

Introduction of Chirality in Asymmetric Synthesis

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in modern drug development. This compound serves as an excellent chiral pool starting material, where its pre-existing stereocenters are elaborated into the target molecule. originbiopharma.comresearchgate.net This approach provides a reliable and efficient means of introducing chirality into a synthetic sequence. originbiopharma.com

The utility of this compound in asymmetric synthesis is exemplified by its use in:

Natural Product Synthesis: It has been employed as a key intermediate in the total synthesis of various natural products, including polyketide compounds like (+)-discodermolide, which exhibits potent anti-cancer properties. originbiopharma.com

Catalytic Asymmetric Reactions: The lactone and its derivatives can be utilized as substrates or chiral auxiliaries in catalytic transformations to control the stereochemical outcome of reactions. originbiopharma.com

Precursor Applications in Pharmaceutical Development

The structural core of this compound is present in a number of clinically important drugs. Its application as a precursor significantly streamlines the synthesis of these complex pharmaceutical agents. chemimpex.comontosight.ai

| Drug/Drug Candidate | Therapeutic Area | Role of this compound |

| Prostaglandin Analogues (e.g., Latanoprost, Bimatoprost, Travoprost) | Glaucoma | Key intermediate for the synthesis of the prostaglandin backbone. researchgate.netchina-sinoway.com |

| EP4 Receptor Agonists (e.g., ONO-4819) | Inflammatory Diseases | Used in the preparation of selective EP4 receptor agonists. caymanchem.com |

| Antineoplastic Agents | Cancer | Serves as a building block for the synthesis of compounds with cytotoxic activity against cancer cell lines. originbiopharma.comnih.gov |

The continued use of this compound in pharmaceutical research and development underscores its enduring importance as a versatile and indispensable chiral building block. chemimpex.comontosight.ai

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRRYUZUDKVCOO-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960341 | |

| Record name | 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39746-00-4 | |

| Record name | (3aR,4S,5R,6aS)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3aR-(3aα,4α,5β,6aα)]-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Corey Lactone Benzoate

Stereocontrolled Synthesis Pathways

The biological activity of prostaglandins (B1171923) is highly dependent on their stereochemistry. Consequently, the stereocontrolled synthesis of the Corey lactone intermediate is of paramount importance. Modern synthetic strategies have moved beyond classical resolutions to more sophisticated methods that establish the desired stereochemistry from the outset.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of (-)-Corey lactone benzoate (B1203000), this involves creating the specific three-dimensional arrangement of atoms required for its biological function. A variety of enantioselective strategies have been developed to access Corey lactone derivatives with high optical purity. nih.govrsc.org

Another powerful enantioselective strategy involves enzymatic resolution. This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. For example, racemic Corey lactone diol derivatives can be resolved using PS lipase (B570770) (from Pseudomonas sp.), yielding the desired (-)-enantiomer with an enantiomeric purity of over 99%. google.com

The following table summarizes key enantioselective approaches to Corey lactone derivatives:

| Approach | Key Reagent/Catalyst | Key Transformation | Enantiomeric Excess (ee) | Reference |

| Organocatalysis | Diphenylprolinol silyl (B83357) ether | Domino Michael/Michael reaction | >99% | nih.govrsc.org |

| Enzymatic Resolution | PS Lipase | Acylation/Deacylation | >99% | google.com |

| Chiral Lewis Acid Catalysis | Chiral Aluminum Complex | Diels-Alder Reaction | Not Specified | nih.gov |

The (-)-Corey lactone benzoate molecule possesses several contiguous stereogenic centers, and the precise control of their configuration is crucial. The landmark synthesis by Corey established a foundational route that has since been refined and adapted. nih.gov Modern methods focus on establishing these chiral centers with high diastereoselectivity.

The organocatalytic domino Michael/Michael reaction mentioned previously is a prime example of achieving excellent stereocontrol. nih.govrsc.org This reaction completely controls the three contiguous stereogenic centers, ensuring they match the stereochemistry required for prostaglandins. nih.gov The reaction proceeds through a formal [3+2] cycloaddition, affording the trisubstituted cyclopentanone (B42830) core as a single isomer. nih.govrsc.org

Another strategy involves the use of chiral auxiliaries in reactions like the Diels-Alder reaction to guide the stereochemical outcome. nih.gov Furthermore, radical cyclization-trapping strategies have also been employed to control the formation of the cyclopentane (B165970) ring with the desired stereochemistry. nih.gov

Key strategies for stereochemical control are outlined in the table below:

| Strategy | Key Reaction | Stereochemical Outcome |

| Organocatalytic Domino Reaction | Michael/Michael Addition | Complete control of three contiguous stereocenters |

| Chiral Auxiliary-Mediated Reaction | Diels-Alder Reaction | Diastereoselective formation of the cyclopentane ring |

| Radical Cyclization | 5-exo-trig cyclization | Formation of the cyclopentane ring with defined stereochemistry |

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in organic synthesis, including increased efficiency, reduced waste, and the ability to perform reactions under milder conditions. The synthesis of this compound has benefited greatly from the development of various catalytic approaches.

As briefly mentioned, enzymes play a vital role in the enantioselective synthesis of Corey lactone derivatives. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures. For instance, the enzymatic resolution of a racemic Corey lactone diol derivative using PS lipase in a phosphate (B84403) buffer solution at 30°C for 48 hours resulted in the isolation of the desired (-)-enantiomer with a 50% yield and an enantiomeric purity exceeding 99%. google.com This method provides a highly effective means of accessing enantiomerically pure starting materials.

Beyond resolution, enzymes can also be used for the selective functionalization of the Corey lactone core. This can include stereoselective reductions or oxidations at specific positions, further enhancing the synthetic utility of these biocatalysts.

Organocatalysis has emerged as a powerful tool in the total synthesis of complex molecules like (-)-Corey lactone. nih.govrsc.org The use of small organic molecules as catalysts avoids the need for often toxic and expensive metal-based catalysts.

A significant advancement in this area is the one-pot synthesis of (-)-Corey lactone mediated by a diphenylprolinol silyl ether catalyst. nih.govrsc.org This process involves a domino Michael/Michael reaction between 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate. nih.gov The reaction proceeds with high efficiency and stereoselectivity, demonstrating the power of organocatalysis to streamline complex synthetic sequences. nih.govrsc.org This one-pot operation encompasses seven distinct reaction steps, including reductions and lactonization, all performed in a single vessel. nih.gov

The following table details the steps in the organocatalytic one-pot synthesis of (-)-Corey lactone:

| Step | Reaction Type | Key Reagents |

| 1 & 2 | Asymmetric Domino Michael/Michael Reaction | Diphenylprolinol silyl ether, p-nitrophenol |

| 3 | Aldehyde Reduction | LiAl(Ot-Bu)3H |

| 4 | Ketone Reduction | LiAl(Ot-Bu)3H |

| 5 | Lactone Formation | HBF4 |

| 6 & 7 | Si-C Bond to C-O Bond Conversion | H2O2, KF |

Acid catalysis plays a crucial role in several steps of Corey lactone synthesis. These transformations are often key to achieving the final lactone structure and for manipulating protecting groups.

One important application of acid catalysis is in lactonization. The formation of the γ-lactone ring of the Corey lactone can be facilitated by an acid catalyst, which promotes the intramolecular esterification between a carboxylic acid and a hydroxyl group on the cyclopentane ring. nih.gov For example, tetrafluoroboric acid (HBF4) has been used to effect this transformation. nih.gov

Acid catalysts, such as p-toluenesulfonic acid (PTSA) and its pyridinium (B92312) salt (PPTS), are also employed in the formation and cleavage of protecting groups. researchgate.net For example, the acetalization of Corey lactone diol derivatives with a chiral hemiacetal can be carried out in the presence of PTSA. researchgate.net Subsequent methanolysis of the resulting diastereomeric esters using PPTS allows for the isolation of the enantiomerically pure target compounds. researchgate.net

The transformation of δ-lactones to γ-lactones, a key step in some synthetic routes to the Corey lactone, can also be achieved under acidic conditions. This involves the acid-catalyzed alcoholysis of a benzoate-protected δ-lactone to yield a hydroxyester, which can then be cyclized to the desired γ-lactone.

Novel Synthetic Routes and Process Optimization

The synthesis of this compound, a key intermediate in the production of prostaglandins, has been the subject of extensive research aimed at improving efficiency, reducing costs, and increasing yield. Process optimization has focused on minimizing steps, employing more economical reagents, and developing one-pot procedures.

A significant advancement in the synthesis of this compound involves the strategic use of benzoyl chloride, an inexpensive reagent, for the protection of hydroxyl groups. This approach circumvents the need for more costly silylating agents like tert-butyldimethylsilyl chloride. The general strategy involves a two-step process: initial dibenzoylation of the Corey lactone diol followed by selective deprotection via transesterification to yield the desired mono-benzoate product.

The first step is the benzoylation of Corey lactone diol. This reaction is typically carried out by treating the diol with benzoyl chloride in the presence of a base, such as triethylamine (B128534) (Et₃N), and a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). This process yields Corey lactone dibenzoate, where both the primary and secondary hydroxyl groups are protected as benzoate esters.

| Step | Reaction | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| A | Benzoylation | Corey Lactone diol, Benzoyl chloride, Base (e.g., Et₃N) | Solvent (e.g., CH₂Cl₂), 0-40°C, 5-20 hours | Corey Lactone dibenzoate |

| B | Transesterification | Corey Lactone dibenzoate, Acid catalyst (e.g., H₂SO₄, MsOH), Alcohol (e.g., Methanol) | Controlled temperature and reaction time | This compound |

The core structure of the desired intermediate is a γ-lactone, but many synthetic routes initially produce a δ-lactone. Therefore, a critical step in the Corey synthesis of prostaglandins is the efficient transformation of a δ-lactone into the thermodynamically more stable γ-lactone. This intramolecular rearrangement is essential for establishing the correct stereochemistry required for the final prostaglandin (B15479496) molecule.

Another strategy involves a one-pot synthesis where the Baeyer-Villiger oxidation of a precursor ketone and the subsequent δ-lactone opening and γ-lactone ring closure are performed in a single step. This process optimization significantly simplifies the procedure and reduces the number of intermediate purification steps.

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Acid-Catalyzed Opening/Closing | The δ-lactone is opened with an alcohol under acidic conditions, followed by base-mediated cyclization to the γ-lactone. | High to quantitative yields; applicable to benzoate-protected substrates. | |

| One-Pot Baeyer-Villiger/Rearrangement | Oxidation of a keto-acid precursor to the δ-lactone, followed by in-situ opening and rearrangement to the γ-lactone. | Reduces number of steps; simplifies purification. | |

| Intramolecular SN2 Substitution | A δ-lactone containing a leaving group (e.g., chlorine) is transformed into a γ-lactone via intramolecular substitution by a carboxylate anion. | Offers an alternative pathway for the ring contraction. |

While this compound itself is a bicyclic γ-lactone, not a macrocycle, the broader context of its use in prostaglandin synthesis involves macrocyclic structures. Prostaglandins can be converted into macrocyclic lactones, such as 1,15-lactones or 1,9-lactones, which are also found in nature and have distinct biological activities. The synthesis of these macrocycles from prostaglandin precursors often employs macrolactonization reactions.

A prominent method for this transformation is the Corey-Nicolaou macrolactonization . This reaction facilitates the formation of medium to large lactone rings by activating the carboxylic acid group of a seco-acid precursor (derived from intermediates like the Corey lactone) with reagents such as triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide. This activation promotes intramolecular esterification to form the macrocyclic lactone. While this strategy is not used to form the Corey lactone intermediate itself, it is a key methodology applied in the synthesis of macrocyclic prostaglandin analogues derived from it. The study of such macrocycles is an active area of research, driven by their unique biological profiles and therapeutic potential.

Derivatization and Functionalization of Corey Lactone Benzoate

Chemical Modifications and Analog Synthesis

The chemical modification of (-)-Corey lactone benzoate (B1203000) is a critical step in the synthesis of a diverse range of prostaglandin (B15479496) analogs. These modifications often involve the manipulation of the hydroxyl and benzoate functional groups to allow for the sequential and stereocontrolled introduction of the requisite side chains.

The selective protection and deprotection of the hydroxyl group in (-)-Corey lactone benzoate and its derivatives are fundamental operations in prostaglandin synthesis. nih.gov The primary hydroxyl group must be differentiated from the secondary hydroxyl group that is initially protected as a benzoate ester.

Protection of the Primary Hydroxyl Group:

Before manipulation of the lactone and introduction of the ω-side chain, the primary hydroxyl group is often protected to prevent its unwanted reaction. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps. Common protecting groups for primary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triphenylmethyl (trityl) ethers. google.com The selection of a bulky protecting group can offer steric hindrance, which is advantageous in certain synthetic strategies. google.com

Deprotection of the Benzoate Group:

The benzoate group on the secondary hydroxyl is typically removed later in the synthetic sequence to allow for the introduction of the ω-side chain or for the synthesis of analogs with different functionalities at this position. Deprotection of the benzoate ester can be achieved under basic conditions, for example, through hydrolysis with a mild base. researchgate.net A method for the selective removal of the benzoyl group involves a transesterification reaction under acidic conditions. google.com

A summary of common protection and deprotection strategies is provided in the table below.

| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions |

| Primary Hydroxyl | tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole, DMF | TBAF, THF |

| Primary Hydroxyl | Triphenylmethyl (Trityl) | Tr-Cl, Pyridine | Mild Acid (e.g., TFA in DCM) |

| Secondary Hydroxyl | Benzoyl (Bz) | Benzoyl Chloride, Pyridine | K2CO3, MeOH |

This table presents a generalized summary of protection and deprotection strategies and specific conditions may vary based on the substrate and desired outcome.

While this compound itself is a key intermediate, the synthesis of derivatives with substituted benzoates can be employed to fine-tune the properties of the molecule or to introduce specific functionalities. For instance, the use of a p-phenylbenzoate (B8346201) group has been reported in the synthesis of certain prostaglandin derivatives. nih.gov The synthesis of these derivatives generally follows the same principles as the benzoylation of the parent Corey lactone diol, where the diol is reacted with the corresponding substituted benzoyl chloride.

The following table outlines examples of substituted benzoate derivatives of the Corey lactone structure.

| Derivative Name | Substituent on Benzoyl Group |

| (-)-Corey lactone p-nitrobenzoate | p-nitro |

| (-)-Corey lactone p-phenylbenzoate | p-phenyl |

This table provides examples of possible substituted benzoate derivatives.

Introduction of Side Chains for Complex Structures

The core of prostaglandin synthesis from this compound involves the sequential introduction of the α- and ω-side chains. nih.gov

The introduction of the α-side chain typically begins with the reduction of the lactone moiety of the Corey lactone structure to a lactol (a hemiacetal). This is commonly achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). The resulting lactol is then subjected to a Wittig reaction with an appropriate phosphorane to introduce the α-side chain. nih.govlew.ro The choice of the phosphorane determines the structure of the final α-side chain.

A general scheme for the introduction of the α-side chain is as follows:

Reduction of the lactone: this compound is treated with DIBAL-H to form the corresponding lactol.

Wittig reaction: The lactol is reacted with a phosphorane, such as (4-carboxybutyl)triphenylphosphonium bromide, in the presence of a base to form the α-side chain.

After the introduction of the α-side chain and deprotection of the secondary hydroxyl group (removal of the benzoate), the resulting alcohol is oxidized to a ketone. This oxidation is often carried out using reagents like the Jones reagent or other chromium-based oxidants. The newly formed ketone then serves as a handle for the introduction of the ω-side chain. This is typically accomplished via a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent, which allows for the stereoselective formation of the trans double bond commonly found in the ω-side chain of prostaglandins (B1171923). nih.gov

The general steps for incorporating the ω-side chain are:

Deprotection: The benzoate group is removed to reveal the secondary hydroxyl group.

Oxidation: The secondary hydroxyl group is oxidized to a ketone.

Horner-Wadsworth-Emmons Reaction: The ketone is reacted with a phosphonate ylide to construct the ω-side chain.

Click Chemistry Applications for Novel Derivatives

Click chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility, offers a powerful tool for the synthesis of novel derivatives of this compound. nih.govmedium.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. sigmaaldrich.com

While direct applications of click chemistry on this compound are not extensively reported, the functional groups present in its derivatives provide opportunities for such modifications. For instance, the primary hydroxyl group of this compound can be converted into an azide (B81097) or an alkyne. This functionalized intermediate can then be "clicked" with a complementary molecule to generate novel derivatives.

Potential Click Chemistry Applications:

| Functionalization Strategy | Reaction | Potential Derivative |

| Conversion of the primary hydroxyl to an azide, followed by reaction with an alkyne. | CuAAC | Triazole-linked analogs |

| Conversion of the primary hydroxyl to an alkyne, followed by reaction with an azide. | CuAAC | Triazole-linked analogs with different connectivity |

This table illustrates potential, rather than established, applications of click chemistry for the derivatization of this compound.

The resulting triazole ring is not just a linker but can also mimic the properties of an amide bond and participate in hydrogen bonding, potentially influencing the biological activity of the resulting prostaglandin analog. This approach opens up possibilities for creating libraries of novel prostaglandin derivatives for biological screening.

Spectroscopic and Analytical Research on Corey Lactone Benzoate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of chiral molecules like (-)-Corey lactone benzoate (B1203000). Techniques such as Vibrational Circular Dichroism (VCD) and Infrared (IR) Absorption Spectroscopy provide in-depth information about the molecule's three-dimensional structure and vibrational properties.

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is a powerful tool for determining the absolute configuration of molecules in solution. cas.cz The analysis of (-)-Corey lactone benzoate and related derivatives by VCD, combined with ab initio computations, has offered significant insights into their conformational behaviors. nih.govacs.org

Research has shown that despite the rigid lactone core common to Corey lactone derivatives, their spectral features can differ due to factors like hydrogen bonding and solvent effects. cas.czresearchgate.net For this compound, theoretical analysis has helped in identifying a conserved spectral component corresponding to the lactone skeleton, although its intensity is relatively weak. nih.govacs.org This sensitivity of VCD to both enantiomeric purity and conformation makes it a valuable method for monitoring the purity of intermediates during chiral synthesis. cas.cz

The interpretation of VCD spectra relies heavily on comparison with theoretical calculations, typically at the density functional theory (DFT) level. researchgate.net For instance, a study on Corey lactone derivatives utilized DFT calculations (BPW91/6-31G**) to simulate the VCD spectra. cas.cz The experimental negative VCD band for a derivative at 1419 cm⁻¹ was successfully predicted with the same sign at a calculated value of 1431 cm⁻¹. cas.cz This close correlation between experimental and calculated spectra confirms the absolute configuration.

Table 1: Experimental and Calculated VCD Spectral Data for a Corey Lactone Derivative cas.cz

| Experimental Band (cm⁻¹) | Calculated Band (cm⁻¹) | Sign |

| 1419 | 1431 | Negative |

| 1394 / 1362 | 1379 | Positive |

Note: Data is for a related Corey lactone derivative as presented in the supporting analysis for this compound.

The IR spectrum of a benzoate compound typically shows characteristic absorption bands. A very prominent peak for the carbonyl (C=O) stretching vibration of the ester group is expected around 1720-1740 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations and aromatic ring C=C stretching absorptions are key features. docbrown.info For Corey lactone derivatives, the conformational flexibility, influenced by solvent and hydrogen bonding, can lead to variations in the IR spectra. cas.cz The comparison of experimental IR spectra with those predicted by ab initio computations is crucial for a complete structural assignment. nih.govacs.orgresearchgate.net

Table 2: General Characteristic Infrared Absorption Frequencies for Benzoate Esters docbrown.info

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1720 |

| C-O (Ester) | Stretching | ~1270 |

| C=C (Aromatic) | Stretching | ~1600 - 1450 |

| C-H (Aromatic) | Stretching | ~3100 - 3000 |

Chromatographic Analysis of Enantiomers

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying enantiomers.

Chiral HPLC methods have been specifically developed to separate the enantiomers of Corey lactone benzoate. google.com These methods typically utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

One patented method describes the use of a direct-chain starch type chiral chromatographic column for the analysis and separation of Corey lactone benzoate enantiomers. google.com This approach employs a normal-phase mixed solvent as the mobile phase. google.com The conditions can be optimized to achieve efficient and accurate separation, which is essential for quality control and for the preparation of high-purity single-enantiomer products. google.com

The selection of the mobile phase is critical for achieving good separation. A common mobile phase composition for this type of chiral separation is a mixture of n-hexane and an alcohol like isopropanol or ethanol. google.com

Table 3: HPLC Conditions for Enantiomeric Separation of Corey Lactone Benzoate google.com

| Parameter | Condition |

| Chromatographic Column | Amylose-tris(α-methylbenzylcarbamate) coated on silica |

| Mobile Phase | n-hexane/isopropanol or n-hexane/dehydrated ethanol |

| Flow Rate | 0.4 - 1.5 mL/min |

| Detection Wavelength | 230 nm |

| Sample Concentration | 1 - 10 µg/mL |

| Injection Volume | 1 - 20 µL |

This HPLC method allows for the effective control of the quality of this compound by accurately determining its enantiomeric purity. google.com

Applications of Corey Lactone Benzoate in Total Synthesis and Drug Discovery

Total Synthesis of Prostaglandins (B1171923) and Analogs

The fundamental utility of (-)-Corey lactone benzoate (B1203000) lies in its role as a key intermediate in the Corey synthesis of prostaglandins (PGs), a landmark achievement in organic chemistry. researchgate.netcaymanchem.com This strategy allows for the efficient and stereocontrolled installation of the requisite side chains onto the cyclopentane (B165970) core provided by the lactone.

(-)-Corey lactone benzoate is a well-established precursor for the synthesis of Prostaglandin (B15479496) F2α (PGF2α) and its analogues, which are used in clinical applications. google.comsynarchive.com A significant example is its use in the preparation of latanoprost, an antiglaucoma drug. researchgate.net Traditional synthetic routes based on the Corey method utilize the protected lactone to construct the final molecule. google.comgoogle.com

More recent innovations include chemoenzymatic strategies that streamline the synthesis. In one such approach, a multi-step sequence starting from this compound was replaced by a one-pot, three-enzyme reaction. researchgate.net This biocatalytic method addresses key transformations, including double bond reduction, stereoselective ketone reduction, and benzoate ester hydrolysis, demonstrating a more efficient and potentially greener route to PGF2α analogues. researchgate.net

| Synthesis Target | Precursor | Key Features of Synthesis |

| Latanoprost | This compound | Chemoenzymatic one-pot reaction replaces three conventional steps. researchgate.net |

| PGF2α Analogues | (-)-Corey lactone | General synthesis based on the Corey method. google.comgoogle.com |

The versatility of this compound extends to the synthesis of highly selective prostaglandin receptor agonists, which are valuable targets in drug discovery for their potential therapeutic effects. The compound serves as a precursor in the synthesis of agonists for the prostaglandin E2 receptor subtype EP4. caymanchem.comechemi.com Notable examples include Rivenprost and ONO-4819, both of which are selective EP4 receptor agonists whose syntheses have utilized this compound as a key starting material. caymanchem.comcaymanchem.com

Synthesis of Diverse Bioactive Compounds

Beyond the prostaglandin family, the stereochemically rich scaffold of this compound is exploited for the synthesis of other structurally diverse and biologically active molecules.

(-)-Corey lactone diol, which is derived from the benzoate, is a starting material for the synthesis of the tricyclic cyclopent[b]benzofuran core of Beraprost. rsc.orgacs.orgebi.ac.uk Beraprost is a prostacyclin analogue used as an antiplatelet agent. acs.org A formal synthesis of this key tricyclic intermediate has been achieved from (-)-Corey lactone diol. rsc.orgresearchgate.net This synthetic strategy involves key steps such as a ring-closing metathesis (RCM) reaction and a subsequent aromatization to form the benzofuran (B130515) ring system. rsc.orgmdpi.com

| Parameter | Value |

| Starting Material | (-)-Corey lactone diol |

| Target Core | Tricyclic cyclopent[b]benzofuran |

| Number of Steps | 12 |

| Overall Yield | 37.4% rsc.orgebi.ac.ukresearchgate.net |

| Key Reactions | Ring-Closing Metathesis, Aromatization rsc.orgmdpi.com |

Information on the direct application of this compound for the synthesis of carbocyclic nucleosides was not identified in the provided search results.

This compound has been identified as a precursor for synthesizing intermediates used in anti-tuberculosis therapies. Specifically, it can be used to synthesize the drug clofazimine, an agent used in the treatment of tuberculosis. biosynth.com

Future Research Directions for Corey Lactone Benzoate

Development of Novel Synthetic Methodologies

A major focus of future research is the innovation of synthetic routes to (-)-Corey lactone benzoate (B1203000) that are more efficient, sustainable, and economically viable.

Future investigations will likely focus on further optimizing these one-pot procedures, exploring alternative green solvents, and utilizing renewable starting materials to enhance the sustainability of (-)-Corey lactone benzoate synthesis. jddhs.comnih.gov

Table 1: Comparison of Synthetic Efficiency

| Synthesis Parameter | Traditional Synthesis | One-Pot Synthesis |

| Number of Steps | Multiple | One |

| Reaction Time | Several hours to days | 152 minutes |

| Purification | Multiple steps | Minimized |

| Chemical Waste | Significant | Reduced |

The development of novel catalytic systems is paramount for achieving high enantioselectivity in the synthesis of this compound. Organocatalysis has emerged as a powerful tool in this regard. researchgate.net For instance, a diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction has been successfully employed in a time-economical, one-pot synthesis. nih.govrsc.org This organocatalyst facilitates the formation of the substituted cyclopentanone (B42830) core in a formal (3+2) cycloadditive fashion with high enantioselectivity. nih.gov

Another promising avenue is the use of chemoenzymatic methods. researchgate.netresearchgate.net Researchers have developed a concise synthesis for several prostaglandins (B1171923) where a key intermediate, a radical equivalent of Corey lactone, is synthesized chemoenzymatically in just two steps. researchgate.netresearchgate.net This approach allows for the completion of the synthesis of Prostaglandin (B15479496) F2α on a 10-gram scale in five steps. researchgate.netresearchgate.net

Future research will likely focus on the design of even more efficient and recyclable organocatalysts and the exploration of a wider range of enzymatic transformations to further improve the enantioselectivity and sustainability of the synthesis. beilstein-journals.org The development of heterogeneous catalysts could also offer advantages in terms of catalyst separation and reuse. nih.gov

Table 2: Enantioselective Catalytic Approaches

| Catalytic System | Key Features | Advantages |

| Organocatalysis | Diphenylprolinol silyl ether-mediated domino reaction | High enantioselectivity, one-pot synthesis |

| Chemoenzymatic | Enzymatic synthesis of a key intermediate | High enantioselectivity, gram-scale synthesis |

Advanced Spectroscopic and Computational Studies

A deeper understanding of the structural and dynamic properties of this compound at a molecular level is crucial for optimizing its synthesis and predicting its behavior in various chemical environments.

Advanced spectroscopic techniques, particularly Vibrational Circular Dichroism (VCD), have proven invaluable in elucidating the conformational flexibility of this compound and its derivatives. cas.cznih.gov VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is highly sensitive to the three-dimensional structure of chiral molecules. youtube.com

Studies combining VCD and infrared absorption spectra with ab initio computations have revealed that despite a common rigid lactone skeleton, the conformational behaviors of Corey lactone derivatives differ due to hydrogen bonding and solvent effects. cas.cznih.gov These studies have shown that even long-range electrostatic interactions can influence the VCD signal of the carbonyl stretching mode, highlighting the sensitivity of this technique to subtle conformational changes. cas.cz Future research in this area will likely involve the use of VCD to monitor the purity of intermediates in chiral syntheses in real-time and to gain a more detailed understanding of the non-covalent interactions that govern the molecule's conformation in solution. nih.govresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. bcrec.idrsc.org While specific DFT studies on the synthesis of this compound are an area for future exploration, the application of these methods to similar organic reactions demonstrates their potential. core.ac.uk

For example, DFT has been used to examine the mechanism, regioselectivity, and chemoselectivity in the rhodium(III)-catalyzed oxidative cyclization of chalcones with internal alkynes. rsc.org Such studies can elucidate the entire catalytic cycle, including steps like C-H activation, migratory insertion, and reductive elimination. rsc.org Distortion-interaction analysis within these computational models can reveal the origins of selectivity, often pointing to steric and electronic effects. rsc.org

Future computational research on this compound could provide a detailed energetic profile of its synthetic pathways, identify key transition states, and explain the role of the catalyst in achieving high enantioselectivity. This deeper mechanistic insight will be instrumental in the rational design of more efficient and selective synthetic routes.

Expanded Applications in Medicinal Chemistry and Materials Science

While this compound is well-established as a key intermediate for prostaglandins, future research aims to expand its utility in both medicinal chemistry and materials science. caymanchem.comwikipedia.org

In medicinal chemistry, this compound serves as a precursor for a wide range of prostaglandin analogues with diverse therapeutic applications. caymanchem.com For instance, it is used in the synthesis of agonists for the PGE2 receptor subtype EP4. caymanchem.com Future work will likely involve the use of this compound as a chiral building block to create novel prostaglandin analogues with improved potency, selectivity, and pharmacokinetic profiles for the treatment of various conditions.

In the field of materials science, the unique structural features of this compound make it a candidate for the synthesis of novel polymers and copolymers. mdpi.com Its rigid, chiral structure could be exploited to create polymers with specific optical or mechanical properties. Future research may explore the incorporation of this compound into polyesters or other polymers for applications in areas such as biodegradable materials or chiral stationary phases for chromatography.

Discovery of New Bioactive Compounds

The rigid, stereochemically defined structure of this compound makes it an invaluable starting material for the synthesis of complex molecular architectures with potential therapeutic applications. chemimpex.com Its established role as a key intermediate in the synthesis of prostaglandins, a class of compounds with diverse physiological effects, underscores its potential in drug discovery. researchgate.netnih.gov

Future research will likely focus on utilizing this compound as a scaffold to generate libraries of novel compounds for biological screening. By strategically modifying its core structure, chemists can access a wide range of derivatives that are not limited to the prostaglandin family. This approach allows for the systematic exploration of structure-activity relationships, which is crucial for identifying new lead compounds for various diseases. nih.gov

Key research efforts in this area include:

Synthesis of Novel Prostaglandin Analogs: While many prostaglandin analogs have been developed, there remains a need for agents with improved selectivity and pharmacokinetic profiles. This compound serves as a precursor for creating analogs like Latanoprost and Rivenprost, which target specific receptors. caymanchem.comresearchgate.net Future work will likely involve the synthesis of new analogs with modified side chains and substitutions on the cyclopentane (B165970) ring to target different prostaglandin receptors or to modulate the activity of existing ones.

Development of Non-Prostaglandin Bioactive Molecules: The chiral framework of the lactone can be used to construct entirely new classes of bioactive compounds. The lactone moiety itself is a feature in many biologically active natural products, some of which exhibit anticancer properties. nih.govmdpi.com Research could explore ring-opening reactions, functional group interconversions, and skeletal rearrangements of this compound to create diverse molecular scaffolds for screening against various therapeutic targets, including cancer cell lines and pathogenic microbes. echemcom.com

The table below details examples of bioactive compounds derived from this compound and their established or potential biological activities.

| Compound/Analog Class | Biological Target/Activity | Therapeutic Potential |

| Latanoprost | Prostaglandin F2α analogue; FP receptor agonist researchgate.net | Treatment of glaucoma and ocular hypertension researchgate.net |

| Rivenprost | Prostaglandin E2 (PGE2) receptor subtype EP4 agonist caymanchem.com | Investigated for various inflammatory conditions |

| Novel Lactone Derivatives | Proteasome inhibition, cytotoxicity nih.gov | Anticancer agents nih.gov |

| Modified Cyclopentane Scaffolds | Various enzyme and receptor targets | Anti-inflammatory, antiviral, cardiovascular drugs |

Applications in Specialty Polymer Production

The field of polymer science is continually seeking novel monomers to create materials with advanced properties. This compound, as a chiral and functionalized lactone, presents an intriguing candidate for the development of specialty polymers. The polymerization of lactones, typically through ring-opening polymerization (ROP), is a well-established method for producing biodegradable polyesters such as poly(lactic acid) (PLA) and poly(caprolactone) (PCL). nih.goviaea.org

The incorporation of this compound as a monomer or co-monomer could impart unique and valuable characteristics to the resulting polymers:

Chirality: The inherent chirality of this compound can be transferred to the polymer backbone, creating chiral polymers. rsc.org Such polymers are of significant interest for applications in enantioselective separations (as chiral stationary phases in chromatography), asymmetric catalysis, and as materials that can interact specifically with biological systems. mdpi.comresearchgate.net

Biodegradability: Like other polylactones, polymers derived from this compound are expected to be biodegradable, making them suitable for biomedical applications such as drug delivery systems, temporary implants, and tissue engineering scaffolds. iaea.orgpolysciences.com The specific structure of the monomer could be used to tune the degradation rate and mechanical properties of the final material. nih.gov

Modified Physical Properties: The rigid bicyclic structure of the lactone is distinct from common lactone monomers. Its incorporation into a polymer chain could lead to materials with higher glass transition temperatures, altered crystallinity, and unique mechanical properties compared to conventional aliphatic polyesters.

Future research in this domain would involve investigating the polymerization of this compound and its derivatives, characterizing the resulting polymers, and exploring their potential applications.

The table below outlines potential specialty polymers that could be synthesized using this compound and their projected properties and applications.

| Polymer Type | Potential Key Property | Potential Applications |

| Homopolymer of this compound | Chirality, High Glass Transition Temperature | Chiral stationary phases for HPLC, specialty optical films |

| Co-polymer with L-lactide | Tunable biodegradability, Chirality | Enantioselective drug delivery systems, tissue engineering scaffolds |

| Co-polymer with ε-caprolactone | Increased flexibility, Chirality | Biodegradable chiral films, specialized medical devices polysciences.com |

| Functionalized Polyesters | Reactive pendant groups (from the hydroxyl) | Bioconjugation platforms, functional biomaterials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.